molecular formula C18H15N3O5 B14001082 3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid CAS No. 27261-93-4

3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid

Cat. No.: B14001082
CAS No.: 27261-93-4
M. Wt: 353.3 g/mol
InChI Key: PWYMIZQPWVRZDL-UHFFFAOYSA-N
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Description

L-tryptophan,n-(2-nitrobenzoyl)- is a derivative of the essential amino acid L-tryptophan This compound is characterized by the addition of a 2-nitrobenzoyl group to the L-tryptophan molecule L-tryptophan itself is known for its role in the biosynthesis of serotonin, melatonin, and niacin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-tryptophan,n-(2-nitrobenzoyl)- typically involves the acylation of L-tryptophan with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of L-tryptophan,n-(2-nitrobenzoyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

  • Continuous flow reactors for better control of reaction conditions.
  • Purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

L-tryptophan,n-(2-nitrobenzoyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Reduction of the nitro group can yield L-tryptophan,n-(2-aminobenzoyl)-.
  • Substitution reactions can produce various L-tryptophan derivatives with different functional groups.

Scientific Research Applications

L-tryptophan,n-(2-nitrobenzoyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for

Properties

CAS No.

27261-93-4

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid

InChI

InChI=1S/C18H15N3O5/c22-17(13-6-2-4-8-16(13)21(25)26)20-15(18(23)24)9-11-10-19-14-7-3-1-5-12(11)14/h1-8,10,15,19H,9H2,(H,20,22)(H,23,24)

InChI Key

PWYMIZQPWVRZDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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